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Compound of Interest

Compound Name: Dpc 083
CAS No.: 214287-99-7
Cat. No.: B1667219

Get Quote

Technical Guide: DPC 083 (BMS-561390) + NRTI
Combination Strategies
Executive Summary & Compound Identity

DPC 083 (also known as BMS-561390) is a quinazolinone-based NNRTI designed to
overcome the limitations of first-generation NNRTIs like Efavirenz (EFV) and Nevirapine (NVP).

Its primary developmental objective was to retain antiviral potency against the K103N mutation,
the most prevalent resistance pathway in HIV-1 reverse transcriptase.

¢ Chemical Class: Quinazolinone derivative.[1][2]
e Mechanism: Allosteric inhibition of HIV-1 Reverse Transcriptase (RT).

» Key Advantage: High genetic barrier to resistance compared to EFV, specifically targeting
K103N and L100I variants.

Mechanistic Rationale for Combination
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The combination of DPC 083 with NRTIs (e.g., Tenofovir, Emtricitabine, Zidovudine) represents
a "Dual-Site Inhibition" strategy. While NRTIs act as competitive substrate analogues at the
catalytic active site, DPC 083 binds to a distinct hydrophobic pocket (the NNRTI binding
pocket), inducing a conformational change that locks the enzyme in an inactive state.

Pathway Visualization

The following diagram illustrates the non-competitive interaction between DPC 083 and NRTIs
on the Reverse Transcriptase enzyme.
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Figure 1: Dual-site inhibition mechanism. DPC 083 locks the enzyme allosterically, while NRTIs
terminate the DNA chain at the active site.

Comparative Performance Analysis

The clinical value of DPC 083 lies in its resistance profile. The table below synthesizes
experimental data comparing DPC 083 against the standard of care (Efavirenz).
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DPC 083 (BMS- . L
Parameter Efavirenz (EFV) Significance
561390)

] Comparable potency
IC90 (Wild Type) ~4.6 nM ~1.7 - 5.0 nM ) )
against WT virus.

Critical Differentiator:
IC90 (K103N Mutant) 76 nM >2000 nM DPC 083 retains
activity; EFV fails.

DPC 083 shows
IC90 (K103N + L100I) 897 nM Resistant partial activity against

double mutants.

Long (Supports QD Both support Once-
Half-Life (t1/2) g (Supp Q 40-55 hours ) PP )
dosing) Daily (QD) dosing.
] ) Potential for drug-drug
Metabolic Pathway CYP450 CYP2B6 (Primary)

interactions in both.

Data Source: Derived from preclinical profiling and Phase Il development data (See
References [1], [4]).

Experimental Protocols

To validate the efficacy of DPC 083 in a combination regimen, two core experimental workflows
are recommended: the Checkerboard Synergism Assay and the Resistance Breakthrough
Selection.

Protocol 1: In Vitro Synergism (Checkerboard Method)

This protocol determines the Combination Index (CI) to classify the interaction as synergistic,
additive, or antagonistic.

Reagents:

e MT-2 or PBMC cells infected with HIV-1 (strain 1lIB or clinical isolate).
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o DPC 083 stock solution (DMSO).
e NRTI stock solution (e.g., Tenofovir Disoproxil Fumarate).
o MTT or Luciferase assay kit for cell viability/viral load.

Workflow:

Matrix Preparation: Prepare a 96-well plate with a 2D serial dilution matrix.
o X-axis: DPC 083 (0, 0.2x, 0.5x, 1x, 2x, 5x EC50).

o Y-axis: NRTI (0, 0.2x, 0.5x, 1x, 2x, 5x EC50).

Infection: Infect cells at a Multiplicity of Infection (MOI) of 0.01.

Incubation: Incubate at 37°C, 5% CO2 for 5 days.

Readout: Measure cytopathic effect (CPE) protection or luciferase activity.

Analysis: Calculate Fractional Inhibitory Concentration (FIC) for each well.

o Interpretation: FIC < 0.5 = Synergy; 0.5-4.0 = Indifference; > 4.0 = Antagonism.

Protocol 2: Resistance Breakthrough Selection

This protocol assesses the "Genetic Barrier" of the combination compared to monotherapy.
Workflow:

e Initial Culture: Start HIV-1 cultures in the presence of DPC 083 (at 1x EC50) alone and DPC
083 + NRTI (at 1x EC50 each).

o Passaging: Every 3-4 days, harvest supernatant.

» Escalation: If viral replication is detected (p24 antigen > 200 pg/mL), passage the virus to
fresh cells with double the drug concentration.

o Endpoint: Continue for 20-30 passages or until drug concentration reaches 100x EC50.
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e Genotyping: PCR amplify and sequence the RT region of breakthrough viruses to identify
emerging mutations (e.g., checking for novel mutations beyond K103N).

Experimental Workflow Diagram
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Figure 2: Parallel workflows for assessing combination synergy (blue) and genetic barrier to
resistance (red).

Clinical Context & Limitations

While DPC 083 demonstrated potent activity against resistant variants in Phase Il trials, its
development was eventually halted. Key considerations for researchers reviewing this
compound include:

o Safety Profile: Like many quinazolinones, potential skin reactions (rash) and CNS effects
were monitored closely, similar to Efavirenz.

o Evolution of SoC: The emergence of Etravirine (TMC125) and Rilpivirine (TMC278) provided
alternative second-generation NNRTI options with similar resistance profiles but different
PK/toxicity trade-offs.

» Relevance: DPC 083 remains a critical "benchmark compound" in drug discovery for
modeling K103N-active inhibitors.
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nucleoside-reverse-transcriptase-inhibitors-nrtis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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